molecular formula C19H22ClN3O4 B096689 Benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride CAS No. 19208-03-8

Benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride

Cat. No. B096689
CAS RN: 19208-03-8
M. Wt: 391.8 g/mol
InChI Key: LOALLPOXFNXXHV-UHFFFAOYSA-N
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Description

Benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride is a chemical compound used in scientific research for its unique properties and potential applications. This compound is synthesized through a specific method and has been the subject of numerous studies due to its mechanism of action and biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride is not fully understood. However, it is believed to interact with certain proteins and enzymes in biological systems, leading to changes in their activity and function. This interaction may be due to the presence of the piperidine and nitro groups in the compound.

Biochemical And Physiological Effects

Benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cholinesterase and acetylcholinesterase. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

Benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, it has been shown to have a high degree of selectivity for certain proteins and enzymes, making it useful in studying their activity and function.
However, there are also limitations associated with the use of benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride in lab experiments. Its mechanism of action is not fully understood, making it difficult to interpret results. Additionally, it may have off-target effects, leading to unintended consequences in experiments.

Future Directions

There are several future directions for the study of benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride. One potential direction is the development of new catalysts for organic reactions using this compound as a ligand. Additionally, further studies could be conducted to better understand its mechanism of action and potential applications in the treatment of certain diseases. Finally, the use of benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride as a fluorescent probe for detecting the presence of certain molecules in biological systems could be further explored.

Synthesis Methods

Benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride is synthesized through a specific method involving the reaction of piperidine, 4-nitrobenzaldehyde, and aniline. The reaction produces a yellow solid which is then purified through recrystallization. The final product is a white crystalline powder.

Scientific Research Applications

Benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride has been used in various scientific research applications. It has been studied for its potential use as a fluorescent probe for detecting the presence of certain molecules in biological systems. It has also been used as a ligand in the development of new catalysts for organic reactions. Additionally, it has been studied for its potential use in the treatment of certain diseases.

properties

CAS RN

19208-03-8

Product Name

Benzanilide, 4'-hydroxy-4-nitro-3'-(piperidino)methyl-, hydrochloride

Molecular Formula

C19H22ClN3O4

Molecular Weight

391.8 g/mol

IUPAC Name

N-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-4-nitrobenzamide;hydrochloride

InChI

InChI=1S/C19H21N3O4.ClH/c23-18-9-6-16(12-15(18)13-21-10-2-1-3-11-21)20-19(24)14-4-7-17(8-5-14)22(25)26;/h4-9,12,23H,1-3,10-11,13H2,(H,20,24);1H

InChI Key

LOALLPOXFNXXHV-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O.Cl

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O.Cl

Other CAS RN

19208-03-8

synonyms

LG-253

Origin of Product

United States

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